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molecular formula C18H35KO2 B1459247 Potassium octadecanoate-2,2-D2 CAS No. 352438-86-9

Potassium octadecanoate-2,2-D2

Cat. No. B1459247
M. Wt: 324.6 g/mol
InChI Key: ANBFRLKBEIFNQU-LDSOZFSUSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499288

Procedure details

Repeating Example X, a double metal salt was prepared except that sodium stearate was substituted for the potassium stearate and the ethyl cellusolve was replaced with diethylene glycol monoethyl ether. The resulting double metal salt NaAl(OC2H4OC2H4OC2H5)3 (OOCC17H35) was used as the catalyst for the continuous depolymerization of poly(ethylene brassylate) in accordance with the procedure and conditions of Example I. Ethylene brassylate was continuously produced and distilled from the reactor at a rapid rate and the overall yield was 73.2 percent. Comparable results are obtained using the double metal salt NaAl(OC2H4OC2H5)3 (OOCC6H5) obtained by the reaction of sodium benzoate and aluminum tricellusolve (Al(OC2H4OC2H5)3).
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NaAl(OC2H4OC2H4OC2H5)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
73.2%

Identifiers

REACTION_CXSMILES
[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCCC.[Na+].[C:22]([O-])(=[O:40])[CH2:23]CCCCCCCCCCCCCCCC.[K+].C([O:45]CCOCCO)C>>[C:13]1(=[O:45])[O:40][CH2:22][CH2:23][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:0.1,2.3|

Inputs

Step One
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Na+]
Step Two
Name
potassium stearate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
Step Three
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOCCO
Step Five
Name
NaAl(OC2H4OC2H4OC2H5)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCC(=O)OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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